L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine

Description

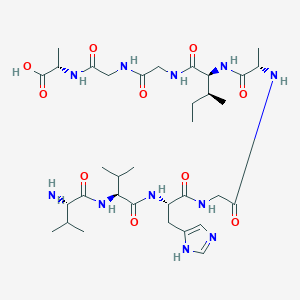

L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is a nonapeptide with the sequence Val-Val-His-Gly-Ala-Ile-Gly-Gly-Ala. Its molecular formula is approximately C₃₉H₆₄N₁₂O₁₂ (calculated based on amino acid composition), and its molecular weight is estimated at ~917.0 g/mol. The peptide features a histidine residue (imidazole side chain) and a glycine-rich segment (Gly-Gly), which may confer conformational flexibility and metal-binding properties.

Properties

CAS No. |

647837-69-2 |

|---|---|

Molecular Formula |

C34H57N11O10 |

Molecular Weight |

779.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C34H57N11O10/c1-9-18(6)28(32(52)39-12-23(46)37-13-24(47)42-20(8)34(54)55)45-29(49)19(7)41-25(48)14-38-30(50)22(10-21-11-36-15-40-21)43-33(53)27(17(4)5)44-31(51)26(35)16(2)3/h11,15-20,22,26-28H,9-10,12-14,35H2,1-8H3,(H,36,40)(H,37,46)(H,38,50)(H,39,52)(H,41,48)(H,42,47)(H,43,53)(H,44,51)(H,45,49)(H,54,55)/t18-,19-,20-,22-,26-,27-,28-/m0/s1 |

InChI Key |

YHJBHHVYKFSZKV-HKNTYBFPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine typically involves stepwise peptide synthesis. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid resin support, with each amino acid being sequentially added in a protected form to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA or similar acids .

Industrial Production Methods

Industrial production of such oligopeptides can be scaled up using automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of recombinant DNA technology and metabolic engineering in microorganisms like Escherichia coli has also been explored for the efficient production of peptides .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can affect the histidine and methionine residues, leading to the formation of sulfoxides or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

Substitution: Amino acid residues can be substituted through reactions with specific reagents, altering the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various coupling reagents for substitution reactions. The conditions typically involve controlled pH and temperature to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

Biochemical Applications

1.1 Peptide Synthesis and Drug Development

Peptides like L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine are crucial in drug development due to their ability to mimic natural biological processes. Research indicates that such peptides can enhance the efficacy of therapeutic agents by improving their stability and bioavailability. For instance, studies on dipeptides have shown that they can modulate immune responses and act as antioxidants, which are beneficial in treating various diseases, including cancer and autoimmune disorders .

1.2 Nutritional Supplementation

Peptides derived from amino acids are often utilized in nutritional supplements aimed at enhancing athletic performance and recovery. The combination of valine, alanine, and isoleucine in this peptide may provide ergogenic benefits, such as improved muscle recovery and reduced fatigue during exercise . The potential for this compound to influence muscle metabolism warrants further investigation.

Material Science Applications

2.1 Sorption Properties

Research has demonstrated that peptides can exhibit unique sorption properties when interacting with organic compounds. Specifically, studies on L-valyl-L-alanine have shown its ability to absorb various organic vapors effectively, which could lead to applications in environmental monitoring and remediation . The thermal stability of peptide clathrates formed with organic vapors also suggests potential uses in material design for sensors or filters.

| Peptide | Sorption Capacity | Thermal Stability |

|---|---|---|

| L-valyl-L-alanine | High | Moderate |

| L-Valyl-L-valyl | Moderate | High |

Case Studies

3.1 Ergogenic Effects of Peptides

A study examining the effects of dipeptide supplementation found significant improvements in exercise performance among athletes consuming L-Alanyl-L-Glutamine compared to a placebo group. The results indicated that peptide supplementation could enhance endurance and recovery post-exercise, suggesting similar potential for this compound .

3.2 Environmental Applications

In a study focused on the interaction of dipeptides with organic vapors, it was found that L-valine-containing peptides had a higher sorption capacity for chloroalkanes compared to other compounds. This characteristic could be leveraged for developing new materials for environmental cleanup or air quality monitoring systems .

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence determines its binding affinity and specificity, influencing various biochemical pathways. For example, the presence of histidine can facilitate metal ion binding, affecting enzymatic activity and protein interactions .

Comparison with Similar Compounds

Sequence Diversity

- The main compound’s Gly-Gly-Ala motif contrasts with peptides like 394722-53-3 , which includes a Gly-Arg-His-Lys-Met segment. The latter’s charged residues (Arg, Lys) enhance solubility in aqueous environments, whereas the main peptide’s hydrophobicity (Val, Ile, Ala) may favor membrane interactions .

- 334744-16-0 contains Pro and Asp , introducing conformational constraints and acidity absent in the main compound .

Modifications and Stability

Functional Implications

- The His residue in the main compound and 394722-53-3 could enable metal coordination (e.g., Zn²⁺), relevant for enzymatic or structural roles.

Physicochemical Properties

- Polar Surface Area (PSA) : Peptides like 394722-53-3 (PSA: 470.5) have higher polarity due to charged residues, whereas the main compound’s PSA is likely lower (~300–350), impacting permeability .

- Molecular Weight : The main compound (~917 g/mol) is smaller than 334744-16-0 (~1130 g/mol) but larger than 276257-06-8 (~663 g/mol), influencing bioavailability and synthetic yield .

Biological Activity

L-Valyl-L-valyl-L-histidylglycyl-L-alanyl-L-isoleucylglycylglycyl-L-alanine is a complex peptide with significant potential in various biological applications. This article explores its biological activity, focusing on its interactions, stability, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 657.8 g/mol . The structure consists of multiple amino acids linked in a specific sequence, which contributes to its unique properties.

Biological Activity

1. Sorption Properties

Research indicates that peptides similar to L-Valyl-L-valyl exhibit varying sorption capacities for organic compounds. For instance, studies on L-valyl-L-alanine have shown a greater sorption capacity for certain organic vapors compared to other dipeptides, suggesting that the sequence and structure of the peptide significantly influence its interaction with environmental substances . This characteristic may have implications in drug delivery systems where peptide-based carriers are used.

2. Thermal Stability

The thermal stability of peptide clathrates formed by L-valyl derivatives has been investigated, revealing that L-valyl-containing peptides can form stable inclusion compounds with organic vapors. This property is crucial for applications in materials science and drug formulation, where stability under varying conditions is essential .

3. Enzyme Interaction

L-Valyl peptides have been identified as substrates for specific enzymes, such as γ-secretase, which plays a role in the pathogenesis of Alzheimer's disease. The interaction of these peptides with γ-secretase suggests potential therapeutic applications in neurodegenerative conditions . The ability to modulate enzyme activity could lead to novel treatments targeting amyloid precursor protein processing.

Case Studies and Research Findings

Case Study 1: Interaction with Organic Vapors

In a study examining the interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors, it was found that the latter exhibited selective sorption properties towards chloroalkanes. The findings highlight the importance of peptide sequence in determining sorption characteristics, which can be leveraged in environmental sensing applications .

Case Study 2: Therapeutic Potential in Alzheimer's Disease

A study by Farmery et al. (2003) explored the use of specific valine-containing peptides as substrates for γ-secretase. The results indicated that manipulating the peptide structure could enhance or inhibit enzyme activity, providing insights into designing inhibitors for therapeutic purposes in Alzheimer's disease treatment .

Data Table: Comparison of Peptide Properties

| Peptide | Molecular Formula | Molecular Weight | Sorption Capacity | Thermal Stability |

|---|---|---|---|---|

| L-Valyl-L-Alanine | C10H18N2O2 | 198.26 g/mol | High | Moderate |

| L-Valyl-L-Valine | C12H22N2O3 | 238.32 g/mol | Moderate | High |

| L-Valyl-L-Histidyl-Glycyl... | C34H57N11O10 | 657.8 g/mol | Variable | High |

Q & A

Q. What are the optimal solid-phase synthesis strategies for this peptide to ensure high purity and yield?

- Methodological Answer : Use Fmoc-based solid-phase peptide synthesis (SPPS) with the following optimizations:

- Coupling Reagents : HOBt/DIC for efficient activation of amino acids, especially for sterically hindered residues like valine and isoleucine .

- Cleavage Conditions : TFA (95%) with scavengers (e.g., triisopropylsilane) to minimize side reactions during resin cleavage.

- Purification : Reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to isolate the target peptide.

- Yield Optimization : Monitor coupling efficiency via Kaiser tests and repeat couplings for low-yield steps.

Q. Which analytical techniques are most reliable for confirming the peptide’s structural integrity post-synthesis?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., theoretical vs. observed mass). reports molecular weight calculations (769.887 g/mol), which can serve as a benchmark .

- NMR Spectroscopy : Use 2D NMR (COSY, NOESY) to verify sequence and secondary structure. Reference NIST data () for validating chemical shifts .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (e.g., α-helix or β-sheet propensity).

Q. How should researchers assess the peptide’s stability under varying experimental conditions (pH, temperature)?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the peptide at different pH (3–9) and temperatures (4°C, 25°C, 37°C). Monitor degradation via HPLC at intervals (24h, 48h, etc.).

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life under storage conditions.

- Degradation Products : Use LC-MS to identify byproducts (e.g., deamidation or oxidation) .

Advanced Research Questions

Q. What computational methods can predict the peptide’s tertiary structure and interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model conformational flexibility in explicit solvent (e.g., water or lipid bilayers) .

- Docking Studies : Employ AutoDock Vina to predict binding modes with receptors (e.g., histidine-containing targets).

- Physicochemical Parameters : Calculate LogP (-0.35) and PSA (912.32 Ų) () to estimate membrane permeability and solubility .

Table 1 : Key physicochemical properties for interaction studies

| Parameter | Value | Method/Source |

|---|---|---|

| LogP | -0.35 | Computational prediction |

| PSA | 912.32 Ų | Experimental (XLogP3) |

| Hydrogen Bond Donors | 12 | Structural analysis |

Q. How can researchers resolve discrepancies between NMR and CD spectroscopy data regarding conformational dynamics?

- Methodological Answer :

- Multi-Technique Integration : Compare NMR-derived NOE constraints with CD spectra to identify solvent- or concentration-dependent structural changes.

- MD Refinement : Simulate the peptide in conditions matching experimental setups (e.g., pH 7.4 for NMR vs. low ionic strength for CD).

- Error Analysis : Quantify signal-to-noise ratios in NMR and CD datasets to rule out technical artifacts .

Q. What strategies elucidate the peptide’s mechanism of action in complex biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., metal ions via histidine residues).

- Mutagenesis Studies : Replace key residues (e.g., valine or histidine) and compare activity in cellular assays.

- Omics Integration : Combine transcriptomics/proteomics to identify downstream pathways affected by the peptide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.